![molecular formula C6H10N2O2 B12998311 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B12998311.png)
7-Oxa-2,5-diazaspiro[3.5]nonan-6-one
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Overview
Description
7-Oxa-2,5-diazaspiro[35]nonan-6-one is a heterocyclic compound that features a spiro structure, which means it has two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an oxirane derivative. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Oxa-2,5-diazaspiro[3.5]nonan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spiro compounds with various functional groups.
Scientific Research Applications
7-Oxa-2,5-diazaspiro[3.5]nonan-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
- 2,7-Diazaspiro[3.5]nonane
Uniqueness
7-Oxa-2,5-diazaspiro[3.5]nonan-6-one is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This combination imparts distinct chemical properties, making it a valuable compound for various applications.
Biological Activity
7-Oxa-2,5-diazaspiro[3.5]nonan-6-one is a spirocyclic compound with significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a spirocyclic structure that includes both nitrogen and oxygen atoms. Its molecular formula is C7H12N2O, and it is classified under the category of diazaspiro compounds, which are known for their diverse biological activities.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C7H12N2O |
Molecular Weight | 140.18 g/mol |
Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to its interaction with various biomolecular targets. Research indicates that it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for therapeutic applications in oncology.
- Target Interaction : The compound has been shown to interact with specific proteins involved in tumorigenesis.
- Biochemical Pathways : It affects pathways such as MAPK/ERK and PI3K/AKT, which are crucial for cell survival and growth.
Biological Evaluation
Recent studies have evaluated the anti-tumor activity of this compound derivatives. For instance, a study highlighted its potential as a covalent inhibitor of KRAS G12C mutations, a common driver in various cancers.
Case Study: Anti-Tumor Activity
A notable research project assessed the efficacy of this compound against cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 1.2 | Inhibition of KRAS signaling |
MCF-7 (Breast) | 0.8 | Induction of apoptosis via ERK pathway |
HeLa (Cervical) | 1.0 | Cell cycle arrest |
Research Findings
- In Vitro Studies : Various studies have demonstrated that derivatives of this compound exhibit potent cytotoxic effects on different cancer cell lines.
- In Vivo Studies : Animal models have shown promising results regarding tumor regression when treated with these compounds.
Comparative Analysis
When compared to other similar compounds such as 2,6-Diazaspiro[3.5]nonan-5-one hydrochloride, this compound exhibits unique pharmacological profiles that enhance its therapeutic potential.
Compound | Biological Activity | Notable Features |
---|---|---|
This compound | Anti-tumor activity | Covalent inhibitor of KRAS G12C |
2,6-Diazaspiro[3.5]nonan-5-one | Moderate cytotoxicity | Less selective target interaction |
Properties
Molecular Formula |
C6H10N2O2 |
---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
7-oxa-2,5-diazaspiro[3.5]nonan-6-one |
InChI |
InChI=1S/C6H10N2O2/c9-5-8-6(1-2-10-5)3-7-4-6/h7H,1-4H2,(H,8,9) |
InChI Key |
POWKHZMPWGZCCD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)NC12CNC2 |
Origin of Product |
United States |
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